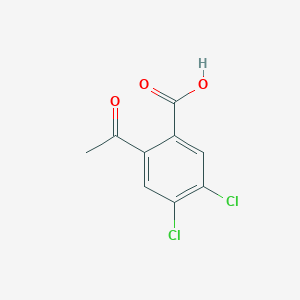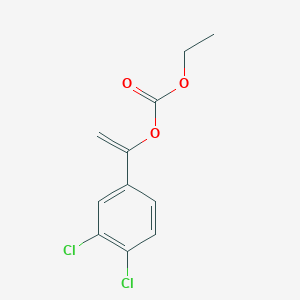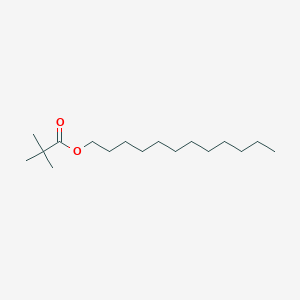
Dodecyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl pivalate is an organic compound with the molecular formula C17H34O2. It is an ester derived from pivalic acid and dodecanol. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl pivalate can be synthesized through the esterification of pivalic acid with dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl pivalate primarily undergoes hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pivalic acid and dodecanol.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dodecanol and pivalic acid.
Substitution: Nucleophilic substitution reactions can occur with this compound, where the ester group is replaced by other nucleophiles.
Major Products Formed
Hydrolysis: Pivalic acid and dodecanol.
Reduction: Dodecanol and pivalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyl pivalate finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Employed in the formulation of biological assays and as a component in certain biochemical experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in cosmetic formulations.
Mécanisme D'action
The mechanism of action of dodecyl pivalate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. Its stability and resistance to hydrolysis ensure that it remains intact until it reaches the desired location.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octyldodecyl pivalate: Another ester of pivalic acid, used in similar applications.
Pivalic acid: The parent acid of this compound, used in organic synthesis and as a precursor for various esters.
Neopentyl glycol pivalate: An ester used in the production of high-performance polymers and resins.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its stability. This makes it particularly useful in applications where resistance to hydrolysis and chemical stability are crucial.
Propriétés
Numéro CAS |
131141-69-0 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
dodecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H34O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-16(18)17(2,3)4/h5-15H2,1-4H3 |
Clé InChI |
WNLFPMNBHCWASX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


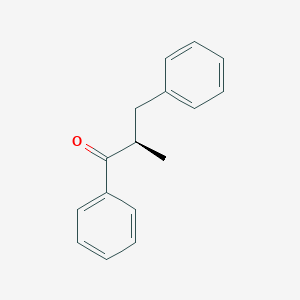
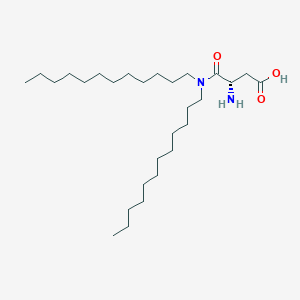
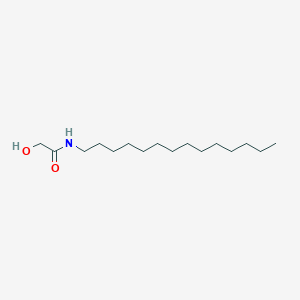
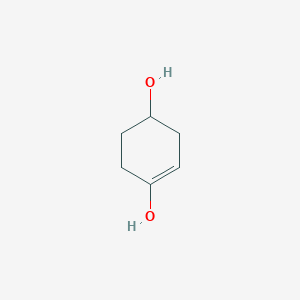
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
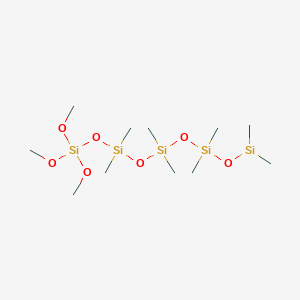
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
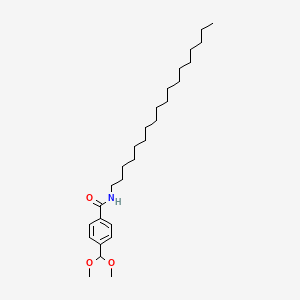
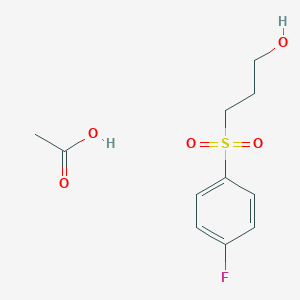
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
